1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol
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Overview
Description
1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 1-position and a hydroxyl group at the 2-position of the imidazole ring, along with a methyl group at the 2-position of the propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with 2-bromo-2-methylpropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)-2-methylpropan-2-ol
- 1-(1-ethyl-1H-imidazol-2-yl)methanol
- 2-(1-ethyl-1H-imidazol-2-yl)ethanol
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-5-10-8(11)7-9(2,3)12/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
UALVEFQGLUBUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC(C)(C)O |
Origin of Product |
United States |
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